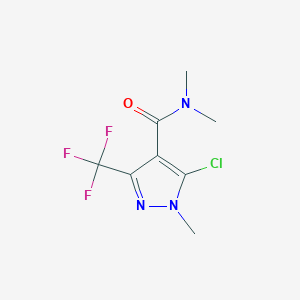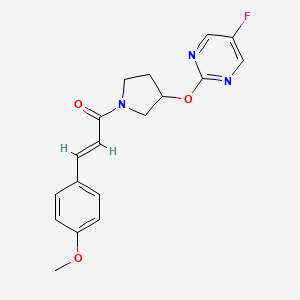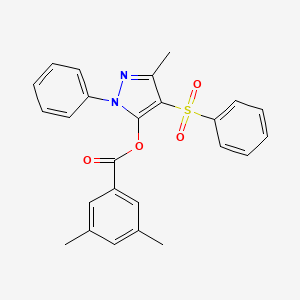
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response. Therefore, the inhibition of COX-2 enzyme by 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate may lead to the suppression of inflammation.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, this compound has been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response. Furthermore, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate has been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate in lab experiments include its potent anti-inflammatory and analgesic activities, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Another possible direction is to explore the antimicrobial and antitumor activities of this compound and its derivatives. Furthermore, the development of new formulations and delivery systems for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate may improve its bioavailability and efficacy, and thus enhance its therapeutic potential.
Synthesis Methods
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine to form the desired product. The final step involves the reaction of the product with phenylsulfonyl chloride to obtain 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate.
Scientific Research Applications
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,5-dimethylbenzoate has been extensively studied for its potential biological and pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, this compound has been shown to possess antitumor and antimicrobial activities.
properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-14-18(2)16-20(15-17)25(28)31-24-23(32(29,30)22-12-8-5-9-13-22)19(3)26-27(24)21-10-6-4-7-11-21/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPLLKLBBOLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,5-dimethylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
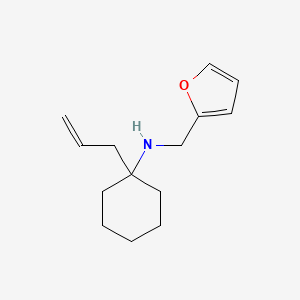
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)
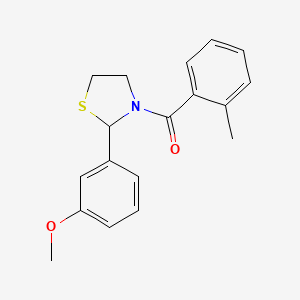
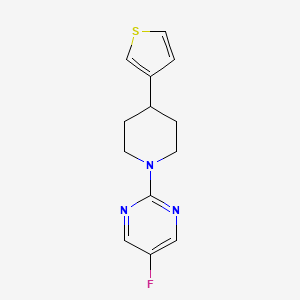
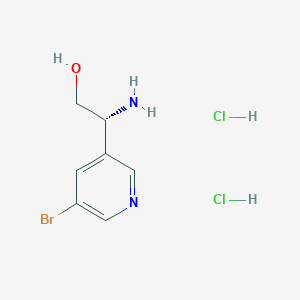
![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
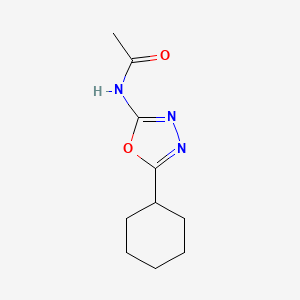

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2791773.png)
![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
